molecular formula C11H12ClN3O2 B11860869 tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate

tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate

Cat. No.: B11860869
M. Wt: 253.68 g/mol
InChI Key: JUYBTGMXXCJDJO-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and a chlorine atom attached to specific positions on the ring system. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic hydrolysis conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

    Hydrolysis Products: Corresponding carboxylic acids

Scientific Research Applications

tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
  • tert-Butyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
  • tert-Butyl 6-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

Uniqueness

tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester and chlorine substituents. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

tert-butyl 6-chloropyrazolo[4,3-c]pyridine-1-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-8-4-9(12)13-5-7(8)6-14-15/h4-6H,1-3H3

InChI Key

JUYBTGMXXCJDJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC(=NC=C2C=N1)Cl

Origin of Product

United States

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